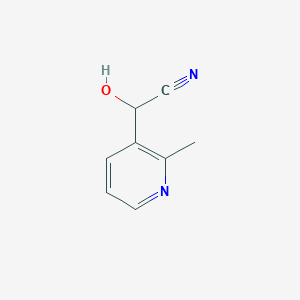![molecular formula C21H19Cl2N7O2 B068692 4-[[5-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]-2-(3-chlorophenyl)-4-methoxypyrazol-3-yl]diazenyl]-N,N-dimethylaniline CAS No. 172701-67-6](/img/structure/B68692.png)
4-[[5-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]-2-(3-chlorophenyl)-4-methoxypyrazol-3-yl]diazenyl]-N,N-dimethylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The chemical compound 4-[[5-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]-2-(3-chlorophenyl)-4-methoxypyrazol-3-yl]diazenyl]-N,N-dimethylaniline, commonly known as CDM, is a synthetic compound that has been the subject of intense scientific research in recent years. CDM has been found to possess a range of physiological and biochemical effects, making it an important tool for scientists working in a variety of fields.
Wirkmechanismus
The exact mechanism of action of CDM is not yet fully understood, but it is believed to act by binding to specific receptors in the brain and modulating their activity. It has been found to affect the activity of a range of enzymes and receptors, including the NMDA receptor, the AMPA receptor, and the GABA receptor.
Biochemical and Physiological Effects:
CDM has been found to possess a range of biochemical and physiological effects, including the ability to modulate the activity of certain enzymes and receptors, and to affect the release of neurotransmitters in the brain. It has been shown to have neuroprotective effects, and to be effective in treating a range of neurological disorders, including Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of CDM is its ability to modulate the activity of specific enzymes and receptors, making it a useful tool for scientists studying the role of these molecules in various physiological processes. However, one limitation of CDM is that it can be difficult to work with, and requires specialized equipment and expertise to synthesize and use effectively.
Zukünftige Richtungen
There are many potential future directions for research on CDM, including further exploration of its mechanism of action, and the development of new synthetic methods for producing the compound. Additionally, CDM may have potential applications in the treatment of a range of neurological disorders, and further research is needed to explore this possibility.
Synthesemethoden
CDM can be synthesized using a variety of methods, including the reaction of 4-dimethylaminobenzaldehyde with 5-(chloromethyl)-1,3,4-oxadiazol-2-yl-2-(3-chlorophenyl)-4-methoxypyrazole in the presence of sodium hydride. The resulting compound can then be further reacted with diazonium salts to produce the final product.
Wissenschaftliche Forschungsanwendungen
CDM has a wide range of potential applications in scientific research, particularly in the fields of biochemistry, pharmacology, and neuroscience. It has been found to possess a range of physiological and biochemical effects, including the ability to modulate the activity of certain enzymes and receptors, and to affect the release of neurotransmitters in the brain.
Eigenschaften
CAS-Nummer |
172701-67-6 |
|---|---|
Produktname |
4-[[5-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]-2-(3-chlorophenyl)-4-methoxypyrazol-3-yl]diazenyl]-N,N-dimethylaniline |
Molekularformel |
C21H19Cl2N7O2 |
Molekulargewicht |
472.3 g/mol |
IUPAC-Name |
4-[[5-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]-2-(3-chlorophenyl)-4-methoxypyrazol-3-yl]diazenyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C21H19Cl2N7O2/c1-29(2)15-9-7-14(8-10-15)24-26-20-19(31-3)18(21-27-25-17(12-22)32-21)28-30(20)16-6-4-5-13(23)11-16/h4-11H,12H2,1-3H3 |
InChI-Schlüssel |
CNFKQZVVXKSUQZ-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=C(C(=NN2C3=CC(=CC=C3)Cl)C4=NN=C(O4)CCl)OC |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=C(C(=NN2C3=CC(=CC=C3)Cl)C4=NN=C(O4)CCl)OC |
Synonyme |
4-[5-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]-2-(3-chlorophenyl)-4-meth oxy-pyrazol-3-yl]diazenyl-N,N-dimethyl-aniline |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



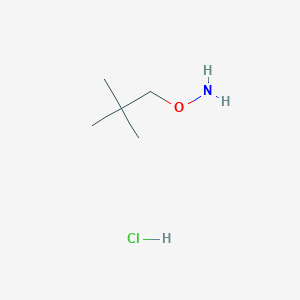
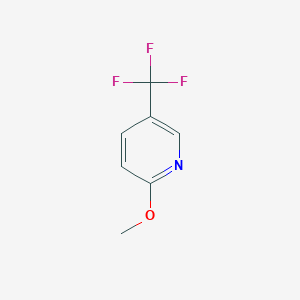
![1H-pyrrolo[2,3-c]pyridin-7-amine](/img/structure/B68613.png)
![(R)-2-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol](/img/structure/B68615.png)
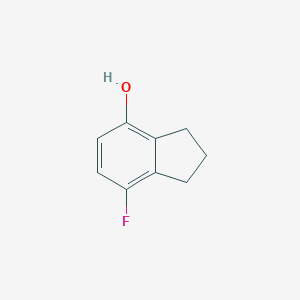
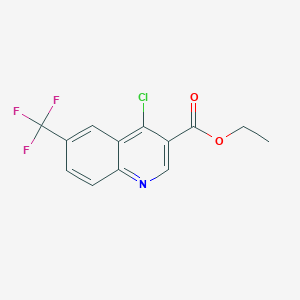
![2-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)acetonitrile](/img/structure/B68618.png)
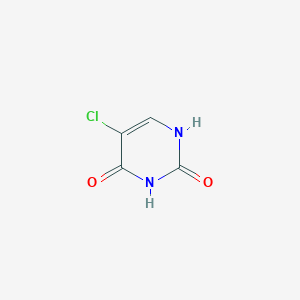
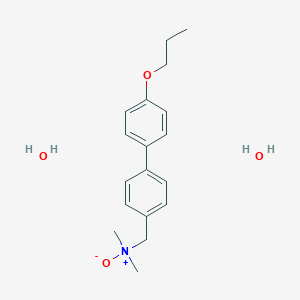


![5-Chlorobenzo[D]oxazole-2-carbaldehyde](/img/structure/B68640.png)
